molecular formula C11H16N2O3S2 B7082034 N-[(1-ethylsulfonylazetidin-3-yl)methyl]thiophene-2-carboxamide

N-[(1-ethylsulfonylazetidin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B7082034
M. Wt: 288.4 g/mol
InChI Key: YYOVGUOLIUTFTF-UHFFFAOYSA-N
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Description

N-[(1-ethylsulfonylazetidin-3-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring, an azetidine ring, and a carboxamide group

Properties

IUPAC Name

N-[(1-ethylsulfonylazetidin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S2/c1-2-18(15,16)13-7-9(8-13)6-12-11(14)10-4-3-5-17-10/h3-5,9H,2,6-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOVGUOLIUTFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(C1)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylsulfonylazetidin-3-yl)methyl]thiophene-2-carboxamide typically involves multiple steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For instance, starting from a suitable β-amino alcohol, cyclization can be achieved using a dehydrating agent like thionyl chloride.

  • Introduction of the Ethylsulfonyl Group: : The azetidine ring can be functionalized with an ethylsulfonyl group through a nucleophilic substitution reaction. This can be done by reacting the azetidine with ethylsulfonyl chloride in the presence of a base such as triethylamine.

  • Attachment to the Thiophene Ring: : The functionalized azetidine can then be coupled with a thiophene-2-carboxylic acid derivative. This coupling reaction can be facilitated by using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfonyl group. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for this purpose.

  • Substitution: : The thiophene ring can undergo electrophilic substitution reactions. For example, halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Bromine, chlorine, iron(III) chloride (FeCl3)

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated thiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, N-[(1-ethylsulfonylazetidin-3-yl)methyl]thiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its interactions with enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability. Its incorporation into polymers or other materials could enhance their performance in various applications.

Mechanism of Action

The mechanism by which N-[(1-ethylsulfonylazetidin-3-yl)methyl]thiophene-2-carboxamide exerts its effects depends on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylsulfonylazetidin-3-yl)methyl]thiophene-2-carboxamide
  • N-[(1-ethylsulfonylpyrrolidin-3-yl)methyl]thiophene-2-carboxamide
  • N-[(1-ethylsulfonylazetidin-3-yl)methyl]furan-2-carboxamide

Uniqueness

N-[(1-ethylsulfonylazetidin-3-yl)methyl]thiophene-2-carboxamide is unique due to the combination of its azetidine and thiophene rings, along with the ethylsulfonyl group. This specific arrangement of functional groups can impart distinct chemical and biological properties compared to its analogs. For example, the presence of the thiophene ring may enhance its electronic properties, while the azetidine ring could influence its steric interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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